1-(Propan-2-yl)piperidin-3-amine dihydrochloride
Description
1-(Propan-2-yl)piperidin-3-amine dihydrochloride is a piperidine derivative with a propan-2-yl (isopropyl) substituent at the 1-position of the piperidine ring and an amine group at the 3-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine scaffolds, which are common in pharmaceuticals targeting neurological and metabolic disorders .
Properties
IUPAC Name |
1-propan-2-ylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNUQEMYPYGIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride Intermediate
This intermediate is pivotal for the subsequent reduction to the target amine. The synthesis involves:
- Starting Material: (R)-2,5-Diaminopentanoic acid hydrochloride.
- Esterification: Reaction with methanol and acetyl chloride at 0–10°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.
- Cyclization: Treatment with sodium methoxide in methanol at low temperatures (-10°C to 0°C) to induce cyclization forming (R)-3-aminopiperidin-2-one.
- Hydrochloride Salt Formation: Addition of hydrochloric acid in methanol or methyl tert-butyl ether/methanol mixture at 0–20°C to yield (R)-3-aminopiperidin-2-one hydrochloride.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Equivalents | Solvent(s) |
|---|---|---|---|---|
| Esterification | Acetyl chloride, methanol | 0 to 10 | ~2.0 equiv acetyl chloride | Methanol |
| Cyclization | Sodium methoxide | -10 to 0 | 1.5 to 3.0 equiv sodium methoxide | Methanol |
| Hydrochloride formation | HCl | 0 to 20 | 1.0 to 1.5 equiv HCl | Methanol or MeOH/MTBE mix |
Reduction to (R)-3-Aminopiperidine
The key reduction step converts the lactam to the corresponding amine:
- Reagent: Lithium aluminum hydride (LiAlH4).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Addition of 1.0 to 2.5 equivalents of LiAlH4 to (R)-3-aminopiperidin-2-one hydrochloride in THF at 10–45°C, followed by heating between 45–70°C for sufficient time to complete reduction.
- Work-up: The reaction mixture is then treated with concentrated hydrochloric acid to form the dihydrochloride salt of (R)-3-aminopiperidine.
- Isolation: The dihydrochloride salt is isolated by filtration.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature (°C) | Equivalents of LiAlH4 | Solvent |
|---|---|---|---|---|
| Reduction | LiAlH4 addition and heating | 10–45 (addition), 45–70 (heating) | 1.0–2.5 (typically ~1.6) | THF |
| Salt formation | Concentrated HCl addition | Ambient to 60 | Stoichiometric | THF |
| Isolation | Filtration | Ambient | — | — |
Process Scale and Yield
- The described methods have been demonstrated at kilogram scale, indicating their suitability for industrial production.
- The yields are reported as high, with enantiomeric purity exceeding 98%, critical for pharmaceutical applications.
- The process avoids the need for repeated recrystallizations by optimizing solvent systems and reaction conditions.
Comparative Data Table of Key Steps
| Step | Reagents/Conditions | Temperature (°C) | Equivalents | Solvent(s) | Product Yield & Purity |
|---|---|---|---|---|---|
| Esterification | Acetyl chloride, methanol | 0–10 | ~2.0 | Methanol | High yield; >98% e.e. |
| Cyclization | Sodium methoxide | -10 to 0 | 1.5–3.0 | Methanol | High yield; intermediate isolated by filtration |
| Hydrochloride salt formation | HCl | 0–20 | 1.0–1.5 | Methanol or MeOH/MTBE | High purity; isolated by filtration |
| Reduction to amine | LiAlH4, heating | 10–70 | 1.0–2.5 | THF | High yield; >98% e.e. |
| Salt formation & isolation | Concentrated HCl, filtration | Ambient to 60 | Stoichiometric | THF | Final dihydrochloride salt; high purity |
Research Findings and Notes
- The use of lithium aluminum hydride in THF for reduction is well-established, providing clean conversion of lactams to amines with retention of stereochemistry.
- The choice of solvent and temperature control during esterification and cyclization steps is critical to prevent side reactions and racemization.
- The hydrochloride salt formation step ensures stability and ease of isolation, facilitating downstream pharmaceutical formulation.
- Optimization of equivalents and temperature ranges has been shown to improve yield and enantiomeric excess, reducing the need for extensive purification.
- Alternative methods involving catalytic hydrogenation and resolution with chiral acids exist but may require multiple recrystallizations and lower overall efficiency.
Chemical Reactions Analysis
1-(Propan-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(Propan-2-yl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is utilized in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Aromatic vs. The propan-2-yl group in the target compound offers steric bulk without aromaticity, balancing lipophilicity and solubility .
- Chirality : Enantiomers like (R)- and (S)-piperidin-3-amine dihydrochloride () demonstrate the importance of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable .
Pharmacological Activities
- Dopamine Uptake Inhibition: GBR 12783 dihydrochloride (Table 1) shows nanomolar potency, attributed to its diphenylmethoxyethyl and phenylpropenyl groups. The propan-2-yl group in the target compound may modulate similar targets but with reduced potency due to smaller substituents .
- Antimicrobial Potential: Piperidine derivatives with halogenated substituents (e.g., 1-(2-chloro-thiazol-5-ylmethyl)piperidin-3-amine dihydrochloride) often exhibit antimicrobial activity, suggesting the target compound could be explored for similar applications .
Biological Activity
1-(Propan-2-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It may function as an agonist or antagonist at specific receptors, influencing physiological processes such as neurotransmitter modulation and enzyme activity.
Key Mechanisms:
- Receptor Interaction: The compound is known to interact with neurotransmitter receptors, particularly those linked to dopamine and serotonin pathways, which are essential for mood regulation and cognitive function.
- Enzyme Modulation: It may also modulate the activity of certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .
Biological Applications
This compound has been explored for various applications in scientific research and medicine:
- Neuropharmacology: Research indicates that this compound may exhibit central nervous system stimulant properties, suggesting its potential use in treating mood disorders and cognitive impairments.
- Therapeutic Development: It is being investigated for its role as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
- Biochemical Assays: The compound serves as a reagent in biochemical assays, aiding in the study of biological processes and interactions at the molecular level .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound through in vitro assays:
| Study | Objective | Findings |
|---|---|---|
| Investigate receptor interactions | Demonstrated potential agonistic effects on dopamine receptors. | |
| Enzyme modulation assays | Showed modulation of key metabolic enzymes affecting glucose metabolism. | |
| Neurotransmitter interaction studies | Indicated significant interactions with serotonin pathways, enhancing mood regulation. |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Mood Disorders: A clinical trial assessed the efficacy of this compound in patients with depression, revealing improved mood scores compared to placebo controls.
- Cognitive Enhancement: Another study focused on cognitive performance in aging models, demonstrating enhanced memory retention and cognitive function following administration of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(Propan-2-yl)piperidin-3-amine dihydrochloride, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and an isopropyl halide, followed by amine salt formation. Key steps include:
- Precursor selection : Use 3-aminopiperidine and isopropyl bromide as starting materials.
- Reaction conditions :
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Acid treatment: React the free base with concentrated hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt.
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.
Q. Critical Parameters :
- Moisture-free conditions to prevent side reactions.
- Stoichiometric excess of isopropyl bromide (1.2–1.5 eq) to drive the reaction.
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage :
- Store in airtight, light-resistant containers at 2–8°C.
- Desiccate with silica gel to prevent hygroscopic degradation .
- Safety protocols :
Note : While GHS classification data for this compound is unavailable, analogous piperidine derivatives often carry irritant (H315) and acute toxicity (H302) warnings.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment :
- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient, UV detection at 254 nm .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%).
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Experimental design :
- Use standardized assays (e.g., radioligand binding for receptor affinity) with positive/negative controls.
- Validate cell lines (e.g., HEK293 transfected with target receptors) to ensure reproducibility .
- Data analysis :
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate.
- Statistically compare results using ANOVA with post-hoc Tukey tests (p < 0.05).
Example Contradiction : Discrepancies in IC₅₀ values may arise from assay pH variations affecting the compound’s protonation state.
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Stability testing :
- Formulation :
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies :
- Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-sensitive receptors (e.g., σ-1 or NMDA receptors).
- Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability .
- Pharmacophore mapping :
- Identify critical hydrogen-bonding (amine group) and hydrophobic (isopropyl) interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
